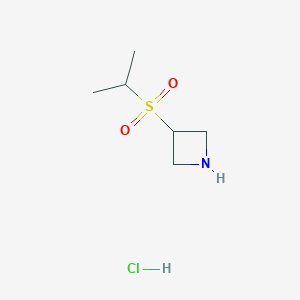
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzene ring substituted with a methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
This compound can undergo several types of chemical reactions. For example, it can participate in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
This compound is typically a colorless oily substance at room temperature . It has a predicted boiling point of 383.9±27.0 °C and a density of 1.12 .Scientific Research Applications
Synthesis and Structural Analysis
A study by Huang et al. (2021) describes the synthesis, crystal structure, and density functional theory (DFT) analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which shares a similar core structure with the compound . The research emphasizes the utility of these boric acid ester intermediates with benzene rings in synthetic organic chemistry, supported by spectroscopic and X-ray diffraction techniques, further underpinned by DFT calculations. This highlights the compound's role in facilitating detailed structural analysis and understanding molecular interactions (Huang et al., 2021).
Chemical Modification and Cytoprotection
Research by Wang and Franz (2018) focuses on modifying aroylhydrazone prochelators with boronate groups for enhanced hydrolytic stability and cytoprotection against oxidative stress. The study introduces BSIH, a prodrug that releases metal chelator SIH upon reacting with hydrogen peroxide, demonstrating the compound's potential in mitigating iron-catalyzed oxidative damage in biological systems (Wang & Franz, 2018).
Fluorescent Prochelators for Metal Ion Sensing
Hyman and Franz (2012) developed boronic ester-based fluorescent prochelators that respond to transition metal ions post-reacting with hydrogen peroxide by exhibiting a decrease in fluorescence. This innovative approach leverages the compound's structure for detecting and monitoring metal ions in living cells, showcasing its application in bioimaging and environmental monitoring (Hyman & Franz, 2012).
Pd-Catalyzed Borylation for Synthesis
Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of aryl bromides using a methodology that incorporates the boronic ester group. Their work underscores the efficiency of this approach in synthesizing compounds with the boronic ester moiety, thus contributing to advancements in cross-coupling reactions and the development of novel materials and pharmaceuticals (Takagi & Yamakawa, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-9-6-7-10(8-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMKZTMPOIHDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)

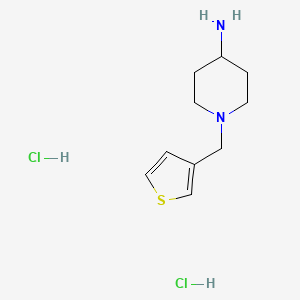
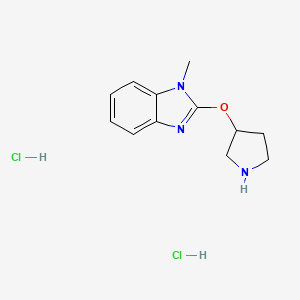
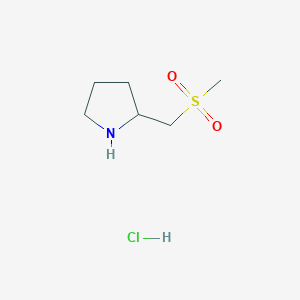
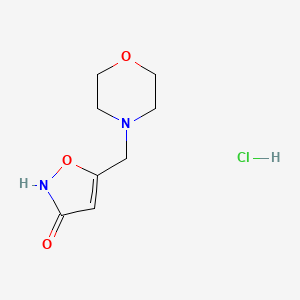



![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)
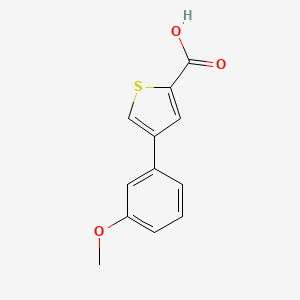
![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)

